molecular formula C6H6N4S B092677 4-Hydrazinothieno[3,2-d]pyrimidine CAS No. 16229-26-8

4-Hydrazinothieno[3,2-d]pyrimidine

Cat. No. B092677
CAS RN: 16229-26-8
M. Wt: 166.21 g/mol
InChI Key: VSJGLBGUBIKIJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydrazinothieno[3,2-d]pyrimidine is a chemical compound with the molecular formula C6H6N4S . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of 4-Hydrazinothieno[3,2-d]pyrimidine consists of a six-membered ring containing two nitrogen atoms at positions 1 and 3 . The molecular weight of this compound is 166.21 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Hydrazinothieno[3,2-d]pyrimidine are not detailed in the available literature, pyrimidine compounds are known for their various chemical interactions and applications .


Physical And Chemical Properties Analysis

4-Hydrazinothieno[3,2-d]pyrimidine has a molecular weight of 166.21 g/mol, a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 5, and a Rotatable Bond Count of 1 . Its Exact Mass and Monoisotopic Mass are both 166.03131738 g/mol . The Topological Polar Surface Area is 92.1 Ų, and it has a Heavy Atom Count of 11 .

Scientific Research Applications

Core Structure in Drug Molecules

Pyrimidines, including 4-Hydrazinothieno[3,2-d]pyrimidine, have become an increasingly important core structure in many drug molecules over the past 60 years . They have had a major impact in drug discovery therapeutics .

Anti-Infective Applications

Pyrimidine-based drugs have been used in the development of anti-infective therapeutics . This includes the treatment of bacterial, fungal, and viral infections .

Anticancer Applications

Pyrimidines have been used in the development of anticancer drugs . For instance, certain pyrimidine derivatives have displayed excellent anticancer activity against various cancer cell lines .

Immunology and Immuno-Oncology Applications

Pyrimidine-based drugs have been used in the field of immunology and immuno-oncology . They have been used to modulate the immune response in the treatment of various diseases .

Neurological Disorder Applications

Pyrimidines have been used in the treatment of neurological disorders . They have been used in the development of drugs for the treatment of conditions such as chronic pain and diabetes mellitus .

Anti-Inflammatory Applications

Pyrimidines, including 4-Hydrazinothieno[3,2-d]pyrimidine, have been used in the development of anti-inflammatory drugs . These drugs help to reduce inflammation and can be used in the treatment of various inflammatory conditions .

Analgesic Applications

Pyrimidines have been used in the development of analgesic drugs . These drugs are used to relieve pain .

Antioxidant Applications

Pyrimidines have been used in the development of antioxidant drugs . These drugs help to protect the body from damage caused by harmful molecules known as free radicals .

Safety and Hazards

When handling 4-Hydrazinothieno[3,2-d]pyrimidine, it is advised to use only outdoors or in a well-ventilated area, avoid breathing dust, and wear protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

thieno[3,2-d]pyrimidin-4-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4S/c7-10-6-5-4(1-2-11-5)8-3-9-6/h1-3H,7H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJGLBGUBIKIJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=CN=C2NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydrazinothieno[3,2-d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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